molecular formula C17H16FN5O B14106391 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14106391
M. Wt: 325.34 g/mol
InChI Key: GGGQWXOOXQBHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Methylbenzyl Group: The methylbenzyl group is attached via a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of triazole N-oxides, while reduction may yield amines.

Scientific Research Applications

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-((2-bromophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of the fluorophenyl group in 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated and brominated analogs.

Properties

Molecular Formula

C17H16FN5O

Molecular Weight

325.34 g/mol

IUPAC Name

5-(2-fluoroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16FN5O/c1-11-6-2-3-7-12(11)10-19-17(24)15-16(22-23-21-15)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

GGGQWXOOXQBHQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.